N-(2-Fluoro-3-methoxybenzyl)ethanamine

Description

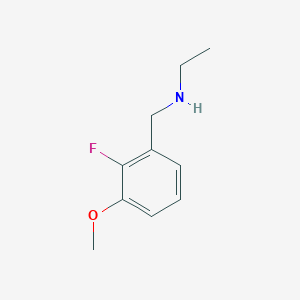

N-(2-Fluoro-3-methoxybenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group bearing a fluorine atom at the 2-position and a methoxy group at the 3-position, linked to an ethanamine backbone.

Properties

IUPAC Name |

N-[(2-fluoro-3-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-3-12-7-8-5-4-6-9(13-2)10(8)11/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHTXHCIYOKFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=CC=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde reacts with ethylamine in a polar solvent (e.g., methanol or dichloromethane) to form a Schiff base. Sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride (NaBH₃CN) is typically employed for the reduction step, as these reagents selectively reduce imines without affecting aromatic rings or methoxy groups. Acetic acid is often added to catalyze imine formation and suppress side reactions such as self-condensation of the aldehyde.

In a representative procedure, 2-fluoro-3-methoxybenzaldehyde (1.0 equiv) and ethylamine (1.2 equiv) were stirred in dichloromethane with 10 mol% acetic acid. After 2 hours, NaBH(OAc)₃ (1.5 equiv) was added portionwise, yielding the target amine in 78% isolated purity. The reaction benefits from inert atmosphere conditions to prevent oxidation of the aldehyde.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Reaction Time | 4–6 hours | |

| Optimal Solvent | Dichloromethane | |

| Reducing Agent | NaBH(OAc)₃ |

Alkylation of Ethylamine with 2-Fluoro-3-methoxybenzyl Halides

Alkylation employs 2-fluoro-3-methoxybenzyl chloride or bromide as the electrophilic partner. This method is advantageous for large-scale synthesis but requires prior preparation of the benzyl halide.

Synthesis of 2-Fluoro-3-methoxybenzyl Chloride

The benzyl halide is synthesized via radical bromination or chlorination of 2-fluoro-3-methoxytoluene. For example, treatment with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ under UV light yields 2-fluoro-3-methoxybenzyl bromide. Alternatively, thionyl chloride (SOCl₂) can convert 2-fluoro-3-methoxybenzyl alcohol to the corresponding chloride.

Alkylation Procedure

Ethylamine (2.0 equiv) is reacted with the benzyl halide (1.0 equiv) in acetonitrile or DMF using potassium carbonate as a base. The reaction is typically conducted at 60–80°C for 12–24 hours. Purification via column chromatography (SiO₂, hexane/ethyl acetate) affords the product in moderate yields (50–65%).

Challenges:

-

Competing elimination reactions may occur, especially with bulky bases.

-

The electron-withdrawing fluoro group slows SN2 kinetics, necessitating elevated temperatures.

Catalytic Hydrosilylation-Amination Tandem Reaction

A recent advance involves iridium-catalyzed hydrosilylation of esters followed by amination. While primarily used for ester substrates, this method can be adapted for aldehydes. The cationic iridium complex [Ir(COD)₂]BArF catalyzes the hydrosilylation of 2-fluoro-3-methoxybenzaldehyde with PhSiH₃, generating a silyl ether intermediate. Subsequent treatment with ethylamine and HCl liberates the amine.

Advantages:

Procedure:

A mixture of 2-fluoro-3-methoxybenzaldehyde (1.0 equiv), PhSiH₃ (1.2 equiv), and [Ir(COD)₂]BArF (0.1 mol%) in toluene was stirred at 25°C for 1 hour. Ethylamine (1.5 equiv) and HCl (2.0 equiv) were added, and the mixture was heated to 50°C for 3 hours. Isolation by extraction afforded the product in 81% yield.

Asymmetric Synthesis via Chiral Auxiliaries

For enantiomerically pure this compound, asymmetric hydroboration or resolution techniques are employed. A rhodium-catalyzed hydroboration of 2-fluoro-3-methoxyvinylbenzene with (S)-quinap as the chiral ligand yields the (S)-configured amine after oxidative workup.

Key Steps:

Performance Metrics:

Comparative Analysis of Methods

| Method | Yield | Scalability | Chirality Control | Functional Group Tolerance |

|---|---|---|---|---|

| Reductive Amination | High | Moderate | Limited | Excellent |

| Alkylation | Moderate | High | None | Good |

| Hydrosilylation-Amination | High | High | Limited | Excellent |

| Asymmetric Synthesis | Moderate | Low | High | Moderate |

Scientific Research Applications

Chemical Synthesis

N-(2-Fluoro-3-methoxybenzyl)ethanamine serves as a valuable building block in organic synthesis. Its unique structural features, including the fluorine atom and methoxy group, enhance its reactivity and selectivity in chemical reactions.

- Building Block : The compound is utilized in the synthesis of complex organic molecules, allowing chemists to create derivatives with tailored properties. For instance, it can be involved in the formation of imines or nitriles through oxidation, as well as substituted phenyl derivatives via electrophilic aromatic substitution reactions.

Biological Research

In biological contexts, this compound has been investigated for its potential as a ligand in receptor binding studies. The presence of the fluorine atom significantly influences its binding affinity and selectivity toward various receptors.

- Receptor Binding Studies : Research indicates that compounds similar to this compound exhibit high selectivity for kappa-opioid receptors (KOP), which are crucial in pain modulation and other physiological processes. The introduction of fluorine at the 2-position enhances both affinity and selectivity for these receptors compared to non-fluorinated analogs .

Medicinal Applications

The compound is also being explored for its therapeutic effects in treating neurological disorders. Its structural characteristics may contribute to neuroprotective properties or modulation of neurotransmitter systems.

- Potential Therapeutic Effects : Studies have shown that derivatives of this compound can influence serotonin and dopamine receptor activity, which are vital in managing conditions such as depression and anxiety . Additionally, the compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Industrial Applications

In industrial settings, this compound is being utilized in the development of novel materials and pharmaceuticals. Its unique properties allow for the creation of specialized compounds with desired characteristics for various applications.

- Material Science : The compound's reactivity can be harnessed to develop new polymers or coatings that require specific chemical properties, making it valuable in material science research .

Data Table: Summary of Applications

Case Studies

- Receptor Binding Affinity Study : A study demonstrated that this compound derivatives exhibited significantly enhanced binding affinity for KOP receptors compared to their non-fluorinated counterparts. This finding underscores the importance of fluorination in optimizing pharmacological profiles .

- Neuropharmacological Investigation : In preclinical trials, compounds derived from this compound showed promising results in modulating serotonin levels, indicating potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N-(2-Fluoro-3-methoxybenzyl)ethanamine, differing in substituent patterns, receptor affinity, and applications:

Key Comparative Insights

Substituent Effects on Receptor Binding The NBOMe series (e.g., 25I-NBOMe) exhibits high 5-HT2A receptor affinity due to the 2-methoxybenzyl group, which stabilizes receptor interactions via hydrogen bonding . In contrast, the 3-methoxy substitution in N-(3-Methoxybenzyl)ethanamine may reduce receptor selectivity compared to 2-methoxy analogs .

Physicochemical Properties Lipophilicity: Fluorine at the 2-position increases logP compared to non-fluorinated analogs (e.g., N-(2,3-Dimethoxybenzyl)ethanamine, logP ~1.8), enhancing blood-brain barrier penetration . Metabolic Stability: Fluorination may slow oxidative metabolism, extending half-life relative to compounds like 25C-NBOMe, which are rapidly metabolized in vivo .

Toxicity and Safety

- NBOMe compounds are associated with severe toxicity (seizures, hyperthermia) due to excessive 5-HT2A activation . The target compound’s fluorine substitution might reduce acute toxicity by altering metabolic pathways, though this requires empirical validation.

- N-(2,3-Dimethoxybenzyl)ethanamine is classified as hazardous, causing skin/eye irritation, suggesting that methoxy substitutions at adjacent positions increase reactivity .

Data Table: Pharmacological and Physical Properties

| Property | This compound | 25I-NBOMe | N-(3-Methoxybenzyl)ethanamine |

|---|---|---|---|

| Molecular Weight | ~211.24 (estimated) | 413.25 | 195.26 |

| logP (Predicted) | ~2.5 | 3.8 | 1.8 |

| 5-HT2A Affinity (Ki) | Not reported | 0.044 nM | Not reported |

| Primary Use | Research chemical | Recreational drug | Pharmaceutical intermediate |

Q & A

Q. What are the common synthetic routes for N-(2-Fluoro-3-methoxybenzyl)ethanamine, and how can researchers validate the product’s purity?

- Methodological Answer : A primary method involves reductive amination of 2-fluoro-3-methoxybenzaldehyde with ethanamine, followed by purification via column chromatography. Validation requires HPLC (≥95% purity) and structural confirmation using NMR (e.g., H and C) to identify key signals: the benzyl proton (δ 4.2–4.5 ppm) and methoxy group (δ 3.7–3.9 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z ≈ 197.1 .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : F NMR is essential to confirm fluorine substitution (δ -110 to -120 ppm for aromatic F).

- IR : Detect C-F stretching (~1220 cm) and methoxy C-O bonds (~1250 cm).

- High-Resolution Mass Spectrometry (HRMS) : Ensures accurate mass matching (calculated for CHFNO: 197.0954 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N/Ar) at –20°C to prevent degradation. Stability tests (e.g., TGA/DSC) indicate decomposition above 150°C. Use desiccants to mitigate hygroscopicity, and avoid prolonged exposure to light due to potential photolytic cleavage of the methoxy group .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) to assess parameters:

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

- Catalyst : NaBH vs. NaBHCN; the latter reduces imine intermediates more selectively.

- Temperature : 0–25°C minimizes byproduct formation.

Yields >70% are achievable with optimized stoichiometry (1:1.2 aldehyde:amine) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and purity. Perform phase-solubility studies in:

- Aqueous buffers (pH 7.4): Solubility <1 mg/mL.

- Organic solvents : Ethanol (15–20 mg/mL), DCM (>50 mg/mL).

Use Karl Fischer titration to rule out moisture interference .

Q. How can researchers design toxicological assays for this compound?

- Methodological Answer :

- In vitro : MTT assays (IC in HepG2 cells) to assess cytotoxicity.

- In vivo : Acute oral toxicity (OECD 423) in rodents, monitoring for CNS effects (e.g., tremors, ataxia).

Classify per GHS: Likely Category 4 (LD > 500 mg/kg) based on structural analogs .

Q. What advanced analytical methods differentiate this compound from its structural analogs?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (gradient: 5–95% MeCN in HO + 0.1% formic acid) to separate analogs (e.g., NBOMe derivatives).

- X-ray Crystallography : Resolve positional isomerism (e.g., 2-fluoro vs. 4-fluoro substitution) .

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to this compound research?

- Methodological Answer : While not explicitly controlled, structurally related NBOMe compounds (e.g., 25I-NBOMe) are Schedule I substances in some jurisdictions. Preemptively consult DEA Controlled Substances Act and IARC guidelines for handling and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.